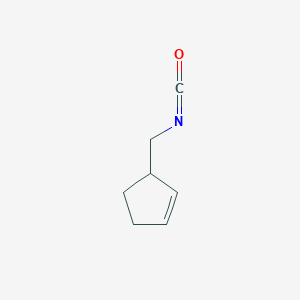

3-(Isocyanatomethyl)cyclopent-1-ene

Overview

Description

3-(Isocyanatomethyl)cyclopent-1-ene, commonly known as IPC, is a cyclic isocyanate. It has a molecular weight of 123.15 . The IUPAC name for this compound is 3-(Isocyanatomethyl)cyclopent-1-ene .

Molecular Structure Analysis

The InChI code for 3-(Isocyanatomethyl)cyclopent-1-ene is 1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Isocyanatomethyl)cyclopent-1-ene include its molecular weight (123.15 g/mol) and its molecular formula (C7H9NO) . Additional properties such as boiling point and specific gravity are not provided in the search results.Scientific Research Applications

Polymer Composite Materials and Green Synthesis

Isocyanates, including those structurally related to "3-(Isocyanatomethyl)cyclopent-1-ene," are crucial in the production of high-performance polymers. Research by Jianxun et al. (2018) focused on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis, a compound known for its excellent yellowing resistance and applications in optical polymer composites, construction, and automotive industries. This study highlights the importance of developing non-phosgene synthesis routes for isocyanates to reduce environmental impact and production costs, which could be relevant for synthesizing and applying "3-(Isocyanatomethyl)cyclopent-1-ene" derivatives (Jianxun et al., 2018).

Catalyzed Cyclization Reactions

Cyclopentene derivatives serve as key intermediates in various cyclization reactions. Chan et al. (2012) reported on an efficient FeCl(3)-catalyzed Conia-ene cyclization of 2-alkynic 1,3-dicarbonyl compounds, leading to alkylidenecyclopentanes. This process demonstrates the versatility of cyclopentene structures in synthesizing complex cyclic compounds, hinting at the synthetic utility of "3-(Isocyanatomethyl)cyclopent-1-ene" in generating novel organic frameworks (Chan et al., 2012).

Lewis Acid-Triggered Rearrangements

The reactivity of cyclopentene derivatives under Lewis acid catalysis was explored by Ivanova et al. (2017), who investigated the isomerization of donor-acceptor cyclopropanes into substituted cyclopentenes. This study not only underlines the reactivity and transformation potential of cyclopentene derivatives under specific conditions but also suggests potential pathways for functionalizing "3-(Isocyanatomethyl)cyclopent-1-ene" to achieve desired molecular architectures (Ivanova et al., 2017).

Synthetic Applications in Medicinal Chemistry

Cyclopentene derivatives are also significant in medicinal chemistry. A study by Girgis et al. (2009) demonstrated the regioselective synthesis of 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-2,9-dien-6-ones, showcasing the potential of cyclopentanone derivatives in developing compounds with antimicrobial properties. This indicates the broader applicability of cyclopentene and isocyanate derivatives in creating bioactive molecules (Girgis et al., 2009).

properties

IUPAC Name |

3-(isocyanatomethyl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZGIOOCUXHUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)

![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)